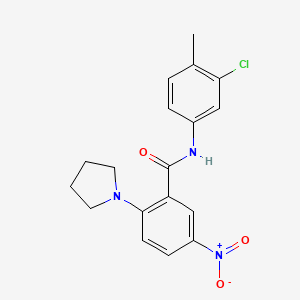
N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide, also known as DPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPTP belongs to the class of organic compounds known as amides and is synthesized through a multi-step process. In
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide reduces the production of prostaglandins, which are inflammatory mediators. N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide in lab experiments is its ability to selectively inhibit COX-2 activity without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide a potentially safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), which can cause gastrointestinal side effects. However, one limitation of using N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide. One area of research is the development of more efficient and cost-effective synthesis methods for N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide. Another area of research is the investigation of the potential use of N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide and its potential therapeutic applications in various fields of research.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its ability to selectively inhibit COX-2 activity and activate the Nrf2 pathway make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide and its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide has been extensively studied for its potential therapeutic properties in various fields of research. It has been shown to exhibit anti-inflammatory, analgesic, and anticancer properties. In addition, N-(2,3-dimethylphenyl)-2-(phenylthio)propanamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12-8-7-11-16(13(12)2)18-17(19)14(3)20-15-9-5-4-6-10-15/h4-11,14H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCOQJHVISLVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)SC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(phenylsulfanyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-isopropyl-2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4019119.png)
![1-[(4-chlorophenyl)sulfonyl]-3-{[3-(trifluoromethyl)-1-piperidinyl]carbonyl}piperidine](/img/structure/B4019127.png)
![ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B4019130.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4019138.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4019146.png)

![N-(4-ethoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4019164.png)
![2-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol](/img/structure/B4019172.png)
![5,5'-(4-pyridinylmethylene)bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4019178.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4019198.png)
![1,3,3-trimethyl-6-(2-thienylcarbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4019204.png)

![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4019227.png)